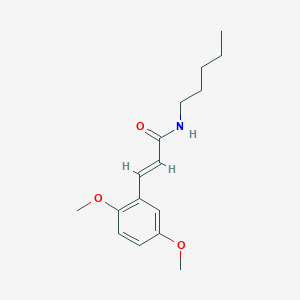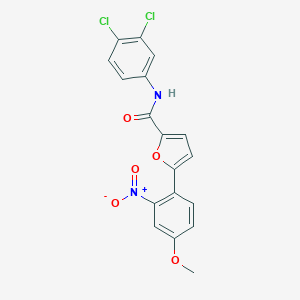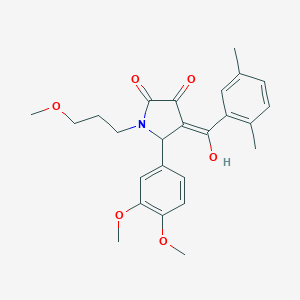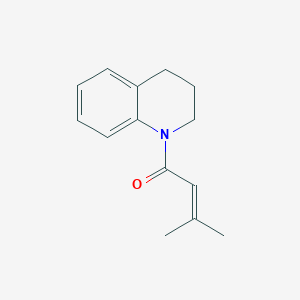![molecular formula C11H7F4N3OS B254991 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254991.png)
2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide (FTAA) is a compound that has gained significant interest in the scientific community due to its potential application in various fields of research. FTAA is a thiadiazole derivative that has been synthesized through a multistep process.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is not well understood. However, it has been reported that 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide interacts with amyloid fibrils through hydrophobic interactions and hydrogen bonding. 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to bind specifically to amyloid fibrils and not to other proteins, making it a valuable tool for the detection of amyloid-related diseases.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to have low toxicity and good biocompatibility, making it a valuable tool for biological applications. 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to have no significant effect on cell viability, proliferation, and apoptosis. 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has also been reported to have no significant effect on the structure and function of proteins, making it a valuable tool for the detection of amyloid fibrils.
実験室実験の利点と制限
2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for lab experiments, including high sensitivity and selectivity towards amyloid fibrils, good stability and reactivity, low toxicity, and good biocompatibility. However, 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide also has some limitations, including the need for a fluorescent microscope for detection, the potential for false positives due to non-specific binding, and the limited availability of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide.
将来の方向性
There are several future directions for the research of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide. One future direction is the development of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives with improved properties, such as higher sensitivity and selectivity towards amyloid fibrils, better stability and reactivity, and lower toxicity. Another future direction is the application of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide in the diagnosis and treatment of amyloid-related diseases such as Alzheimer's disease. 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide could be used as a diagnostic tool for the early detection of amyloid-related diseases and as a therapeutic agent for the inhibition of amyloid fibril formation. Finally, 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide could be used as a building block for the synthesis of new compounds with potential applications in various fields of research.
合成法
2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been synthesized through a multistep process that involves the reaction of 4-fluoroaniline with thiocarbonyldiimidazole (TCDI) to obtain 4-fluorophenyl isothiocyanate. The obtained intermediate was then reacted with trifluoromethylthioacetamide to obtain 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide. The synthesis of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported in the literature with a yield of 50%.
科学的研究の応用
2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been used in various fields of research, including biology, chemistry, and material science. In biology, 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been used as a fluorescent probe to detect amyloid fibrils. 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to have high sensitivity and selectivity towards amyloid fibrils, making it a valuable tool for the detection of amyloid-related diseases such as Alzheimer's disease. In chemistry, 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been used as a building block for the synthesis of various compounds. 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to have good stability and reactivity, making it a valuable building block for the synthesis of complex molecules. In material science, 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs). 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to enhance the efficiency and stability of OLEDs, making it a promising dopant for the fabrication of high-performance OLEDs.
特性
製品名 |
2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
|---|---|
分子式 |
C11H7F4N3OS |
分子量 |
305.25 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H7F4N3OS/c12-7-3-1-6(2-4-7)5-8(19)16-10-18-17-9(20-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) |
InChIキー |
BIWATHMFWOLJJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C(F)(F)F)F |
正規SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)
![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)


![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)

![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)

![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)
